molecular formula C18H13BCl3F4N3O B12497770 2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate

2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate

Cat. No.: B12497770
M. Wt: 480.5 g/mol
InChI Key: INTVBWFSTLNIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1214711-48-4) is a triazolium salt with a tetrafluoroborate counterion and a 2,4,6-trichlorophenyl substituent. Its molecular formula is C₁₈H₁₃BCl₃F₄N₃O, yielding a molecular weight of 480.16 g/mol (calculated). The 2,4,6-trichlorophenyl group imparts significant electron-withdrawing effects, enhancing the stability of the cationic triazolium core. Such compounds are frequently employed as precursors for N-heterocyclic carbene (NHC) catalysts in asymmetric synthesis . The purity of commercial samples is typically ≥97%, with applications in organocatalysis and medicinal chemistry .

Properties

Molecular Formula

C18H13BCl3F4N3O

Molecular Weight

480.5 g/mol

IUPAC Name

4-(2,4,6-trichlorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate

InChI

InChI=1S/C18H13Cl3N3O.BF4/c19-11-6-13(20)18(14(21)7-11)24-9-23-16(22-24)8-25-15-5-10-3-1-2-4-12(10)17(15)23;2-1(3,4)5/h1-4,6-7,9,15,17H,5,8H2;/q+1;-1

InChI Key

INTVBWFSTLNIOF-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1C2C(C3=CC=CC=C31)[N+]4=CN(N=C4CO2)C5=C(C=C(C=C5Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate involves multiple steps. One common synthetic route includes the reaction of 2,4,6-trichlorophenyl hydrazine with an indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazine precursor under specific conditions. The reaction is typically carried out in an inert atmosphere and requires careful control of temperature and pH to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trichlorophenyl group and the triazolo-oxazine ring system play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below summarizes critical differences among analogs:

Substituent Molecular Formula Molecular Weight (g/mol) Purity CAS Number Key Features
2,4,6-Trichlorophenyl C₁₈H₁₃BCl₃F₄N₃O 480.16 97% 1214711-48-4 High stability; electron-withdrawing Cl groups enhance catalytic potential
Phenyl C₁₈H₁₆BF₄N₃O 377.15 N/A 925706-36-1 Baseline structure; lower molecular weight; used in foundational studies
4-Methoxyphenyl C₁₉H₁₈BF₄N₃O₂ 407.17 97% 941283-79-0 Methoxy group improves solubility; moderate steric bulk
Mesityl (2,4,6-trimethylphenyl) C₂₁H₂₂BF₄N₃O 419.22 95% 925706-31-6 Steric hindrance enhances enantioselectivity in catalysis
Pentafluorophenyl C₁₄H₁₃BF₉N₃O 421.06 98% 1431323-18-0 Electron-deficient; tested but inactive in certain reactions
2,6-Diethylphenyl C₂₁H₂₂BF₄N₃O 419.22 N/A N/A Ethyl groups balance steric and electronic effects

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., Cl, CF₃):
    The 2,4,6-trichlorophenyl substituent stabilizes the cationic triazolium core via inductive effects, increasing thermal stability. However, it reduces solubility in polar solvents compared to methoxy or methyl groups .
  • Steric Bulk (e.g., Mesityl):
    Mesityl-substituted analogs (e.g., CAS 925706-31-6) exhibit enhanced enantioselectivity in asymmetric catalysis due to steric shielding of the reactive carbene center .
  • Solubility Trends:
    Methoxy-substituted derivatives (CAS 941283-79-0) demonstrate improved solubility in THF and DCM, making them preferable for solution-phase reactions .

Research Findings and Industrial Relevance

  • Synthetic Utility:
    Mesityl and trichlorophenyl analogs are prioritized in industrial settings for scalable asymmetric synthesis, while methoxy-substituted variants serve as intermediates in drug discovery .
  • Toxicity and Handling: Hazard statements (e.g., H315, H318) are common across analogs, necessitating glovebox use for air-sensitive derivatives .

Biological Activity

The compound 2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate (CAS: 1252006-72-6) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects of this compound, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₁₃Cl₃F₄N₃O
  • Molecular Weight : 480.48 g/mol
  • Purity : 97%
  • IUPAC Name : (5aR,10bS)-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate

Biological Activity Overview

The biological activity of this compound is linked to its structural features that may interact with various biological targets. Below are key areas of focus regarding its biological effects:

Antimicrobial Activity

Research indicates that compounds with similar triazole and oxazine structures often demonstrate significant antimicrobial properties. The presence of the trichlorophenyl group may enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymes.

Compound Target Organism Activity Reference
Triazole derivativesBacteria (e.g., E. coli)Inhibition of growth
Oxazine derivativesFungi (e.g., Candida albicans)Antifungal activity

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that compounds similar to 2-(2,4,6-Trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Colon Carcinoma (HCT-116) : IC50 values around 6.2 µM have been reported for related triazole compounds.
  • Breast Cancer (T47D) : Compounds showed IC50 values of 27.3 µM and 43.4 µM against different cell lines.

These findings highlight the potential of this compound in cancer therapy by inducing apoptosis in malignant cells through mechanisms involving oxidative stress and mitochondrial pathways .

The mechanisms by which this compound exerts its biological effects may include:

  • Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells.
  • Apoptosis Pathway Activation : Upregulation of key apoptotic markers such as p53 and caspases has been observed in studies involving related compounds .

Case Studies and Research Findings

A systematic assessment of the toxicity and biological activity of related compounds provides insights into their potential applications:

  • Zebrafish Model Studies :
    • Exposure to trichloroanisole demonstrated significant developmental deformities in zebrafish larvae.
    • Findings indicated upregulation of genes associated with oxidative stress and apoptosis .
  • In Vitro Cytotoxicity Assays :
    • Various derivatives were tested against multiple cancer cell lines with promising results indicating selective cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.